molecular formula C10H21ClN2O3 B14068716 (3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester hydrochloride

(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester hydrochloride

Cat. No.: B14068716
M. Wt: 252.74 g/mol
InChI Key: IVMXBBYWBPFFBF-UHFFFAOYSA-N
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Description

(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, introduction of the amino and hydroxy groups, and esterification. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow chemistry and automated synthesis. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The amino group can be reduced to form different amine derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may produce secondary or tertiary amines.

Scientific Research Applications

(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral piperidine derivatives with amino and hydroxy groups. Examples include (3S,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester and (3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid methyl ester.

Uniqueness

What sets (3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester hydrochloride apart is its specific stereochemistry and the presence of the tert-butyl ester group. These features influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H21ClN2O3

Molecular Weight

252.74 g/mol

IUPAC Name

tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12;/h7-8,13H,4-6,11H2,1-3H3;1H

InChI Key

IVMXBBYWBPFFBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O)N.Cl

Origin of Product

United States

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